Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH). This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Another similar compound with variations in the ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Biological Activity
Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the benzo[b]thiophene family, which is characterized by a fused benzene and thiophene ring structure. The presence of the 5-fluoro and 3-hydroxy substituents on the benzo[b]thiophene scaffold is crucial for its biological activity. The synthesis of derivatives like this often involves microwave-assisted techniques that enhance yield and reduce reaction times .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzo[b]thiophene derivatives, including this compound. In one study, derivatives were screened against various strains of Staphylococcus aureus, including methicillin-resistant strains. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL for some compounds .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
Compound Name | Structure | MIC (µg/mL) | Activity against |
---|---|---|---|
II.b | Structure | 4 | MRSA, MSSA |
III.f | Structure | 32 | MSSA |
III.e | Structure | 128 | Daptomycin-resistant S. aureus |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment .
Case Study: Cytotoxicity in Cancer Cell Lines
In a cytotoxicity assay using human lung adenocarcinoma cells (A549), this compound demonstrated a dose-dependent reduction in cell viability. At concentrations above the MIC for bacterial strains, no significant cytotoxicity was observed, suggesting a favorable therapeutic window for further development.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as kinases involved in cell signaling pathways. For instance, compounds derived from the benzo[b]thiophene scaffold have been shown to selectively inhibit MAPK pathways, which are crucial in regulating cellular responses to stress and growth signals .
Properties
Molecular Formula |
C10H7FO3S |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
HVXNOXLCBDVTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)F)O |
Origin of Product |
United States |
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